molecular formula C15H19IN2O2 B5728753 N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide

Katalognummer B5728753
Molekulargewicht: 386.23 g/mol
InChI-Schlüssel: OQEKTVNRMBUFKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Wirkmechanismus

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide inhibits HDAC activity by binding to the catalytic domain of HDAC enzymes and preventing them from deacetylating histones. This leads to an accumulation of acetylated histones, which in turn alters the expression of genes involved in cell growth and survival. N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide also affects the expression of non-histone proteins, such as transcription factors and signaling molecules, which play important roles in cell signaling pathways.
Biochemical and Physiological Effects:
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells by altering the expression of genes involved in these processes. The compound also affects the expression of proteins involved in angiogenesis, invasion, and metastasis, which are important processes in cancer progression. In addition to its anti-tumor effects, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been shown to have anti-inflammatory, neuroprotective, and antiviral activities.

Vorteile Und Einschränkungen Für Laborexperimente

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has several advantages as a research tool, including its potency, selectivity, and well-defined mechanism of action. The compound is also relatively easy to synthesize and is commercially available. However, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has some limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide. Another area of interest is the combination of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide with other anti-cancer agents to enhance its efficacy and reduce toxicity. In addition, there is a need to further investigate the anti-inflammatory, neuroprotective, and antiviral activities of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide and its potential therapeutic applications in these areas.

Synthesemethoden

The synthesis of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide involves the reaction of 4-iodobenzenecarboximidamide with cyclohexylacetic anhydride in the presence of a catalyst. The reaction is carried out under mild conditions and yields a white crystalline solid with a purity of over 95%. The synthesis of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been optimized to improve the yield and purity of the compound, and the process is scalable for large-scale production.

Wissenschaftliche Forschungsanwendungen

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. The compound has been shown to have anti-tumor effects in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide induces cell cycle arrest, differentiation, and apoptosis in cancer cells by inhibiting HDAC activity and altering the expression of genes involved in cell growth and survival. In addition to its anti-tumor effects, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has also been shown to have anti-inflammatory, neuroprotective, and antiviral activities.

Eigenschaften

IUPAC Name

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEKTVNRMBUFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(C2=CC=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/C2=CC=C(C=C2)I)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.